molecular formula C25H27FN2O4 B500363 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 878722-75-9

7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B500363
CAS No.: 878722-75-9
M. Wt: 438.5g/mol
InChI Key: PDWYZDJRFIDGNP-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core fused with a cyclopentane ring, which confers rigidity and influences its binding to biological targets. The 2-hydroxypropoxy chain at position 7 connects to a 4-(2-fluorophenyl)piperazine moiety, a common pharmacophore in central nervous system (CNS) agents due to its affinity for serotonin (5-HT) and dopamine receptors .

Properties

IUPAC Name

7-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O4/c26-22-6-1-2-7-23(22)28-12-10-27(11-13-28)15-17(29)16-31-18-8-9-20-19-4-3-5-21(19)25(30)32-24(20)14-18/h1-2,6-9,14,17,29H,3-5,10-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWYZDJRFIDGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4CCN(CC4)C5=CC=CC=C5F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine intermediate. This can be achieved by reacting 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent to form 2-fluorophenylpiperazine.

  • Hydroxypropoxy Substitution: : The next step involves the introduction of the hydroxypropoxy group. This is typically done by reacting the piperazine intermediate with epichlorohydrin under basic conditions to form the 2-hydroxypropoxy derivative.

  • Cyclopenta[c]chromenone Formation: : The final step involves the cyclization of the hydroxypropoxy derivative with a suitable cyclopentadiene derivative under acidic conditions to form the dihydrocyclopenta[c]chromenone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the chromenone core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with various biological targets. Its piperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for studying neurological pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The presence of the fluorophenyl group suggests that it may have activity against certain types of cancer or neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for these targets. Additionally, the hydroxypropoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and key differences:

Compound Name / Identifier Core Structure Substituents/Modifications Key Data/Properties Reference
Target Compound 2,3-Dihydrocyclopenta[c]chromen-4(1H)-one 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy) Hypothesized high 5-HT1A/D2 affinity due to fluorophenyl-piperazine; no direct data N/A
(4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (2l) Quinoline 4-(7-chloroquinolin-4-yl)piperazine; 4,4-difluorocyclohexylmethanone EI-MS: 393 (M+); HRMS confirmed
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) Spiro[4.5]decane 4-phenylpiperazine-propyl chain Reported in CNS studies; spiro core reduces conformational flexibility
4-[3-(4-(2-Hydroxybenzyl)piperazin-1-yl)propoxy]-7-methoxy-3-phenylchromen-2-one (4e) Chromen-2-one 4-(2-hydroxybenzyl)piperazine; 7-methoxy; 3-phenyl Solid yield (80%); potential antioxidant/antimicrobial activity
5-Fluoro-3-(3-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one (Ex125) Chromen-4-one 5-fluoro; 3-(3-fluorophenyl); 6-(4-methylpiperazin-1-yl)purine Mass: 502.8 (M+); purine-piperazine hybrid may target kinase pathways

Key Structural Comparisons

Piperazine Substituents The 2-fluorophenyl group in the target compound contrasts with 4-phenyl (compound 13) or 2-hydroxybenzyl (compound 4e) substitutions. Fluorine’s electronegativity may enhance receptor binding specificity compared to bulkier groups . 4-Methylpiperazine (Ex125) and 4,4-difluorocyclohexylmethanone (2l) demonstrate how aliphatic/aromatic modifications alter pharmacokinetics .

7-Methoxy (compound 4e) or 5-fluoro (Ex125) substitutions on chromenones highlight the role of electron-withdrawing groups in modulating activity .

Alkoxy Chain Differences

  • The 2-hydroxypropoxy chain in the target compound may improve solubility versus unmodified propoxy chains (e.g., compound 4e) but could introduce steric hindrance .

Pharmacological Inferences

  • Metabolic Stability: Fluorine substitution (target compound, Ex125) reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Kinase Inhibition: Purine/chromenone hybrids (Ex125) demonstrate kinase inhibitory activity, though the target compound’s fused core may shift selectivity .

Methodological Considerations

  • Structural Similarity Analysis : Tanimoto coefficients () could quantify similarity between the target compound and analogues, though specific data is absent .
  • Crystallography: SHELX software () is widely used for resolving chromenone-piperazine structures, aiding in conformational analysis .

Biological Activity

The compound 7-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The structural formula of the compound is illustrated below:

C20H24FN2O3\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{2}\text{O}_{3}

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The piperazine moiety enhances its affinity for these receptors, suggesting potential applications in treating psychiatric disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation: The compound exhibits selective binding to 5-HT receptors, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction: It may act as a partial agonist at certain dopamine receptor subtypes, which can be beneficial in managing conditions like schizophrenia.

Pharmacological Profile

The following table summarizes the pharmacological activities reported for the compound:

Activity Receptor/Target Effect Reference
Antidepressant5-HT1A, 5-HT2AIncreased serotonin levels
Anxiolytic5-HT1AReduced anxiety behavior
AntipsychoticD2, D3Modulation of dopaminergic activity
NeuroprotectiveNMDA ReceptorsProtection against excitotoxicity

Case Studies

Several studies have investigated the effects of this compound in various models:

  • Animal Model of Depression:
    • A study evaluated the antidepressant effects in a mouse model using forced swim tests. Mice treated with the compound showed a significant reduction in immobility time compared to controls, indicating enhanced mood-related behaviors.
  • Anxiety Reduction:
    • In a rat model of anxiety (elevated plus maze), administration of the compound resulted in increased open-arm entries, suggesting anxiolytic properties.
  • Neuroprotection:
    • Research has demonstrated that the compound protects neuronal cells from glutamate-induced toxicity in vitro, highlighting its potential for neurodegenerative diseases.

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